Cas no 158111-66-1 (L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-, 11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI))

L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-, 11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI) structure
158111-66-1 structure
Nom du produit:L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-, 11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI)
Numéro CAS:158111-66-1
Le MF:C35H48O14
Mégawatts:692.747232437134
CID:186185

L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-, 11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-,11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI)
    • L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene
    • L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-,11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9C
    • 2,8-Dioxabicyclo[3.2.1]octane,L-erythro-L-glycero-D-altro-7-trideculo-7,4-furanosonic acid deriv.
    • L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-,11-acetate 5-(4,6-dimethyloctanoate), [5(4R,6S),7S]-
    • Squalestatin Y1
    • L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-, 11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI)
    • Piscine à noyau: 1S/C35H48O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-12,19-20,22,26-29,38,45H,4,7,13-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)
    • La clé Inchi: QGBYFOLYEPZFML-UHFFFAOYSA-N
    • Sourire: CCC(CC(CCC(OC1C2(C(C(=O)O)(C(C(=O)O)OC(O2)(CCC(C(C(CC2C=CC=CC=2)C)OC(=O)C)=C)C1O)O)C(=O)O)=O)C)C

L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-13-(phenylmethyl)-, 11-acetate 5-[(4R,6S)-4,6-dimethyloctanoate], (7S)- (9CI) Littérature connexe

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